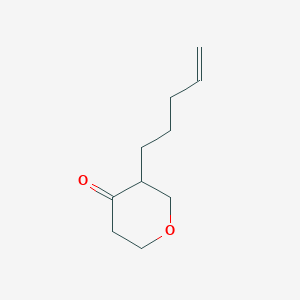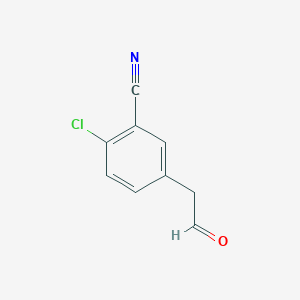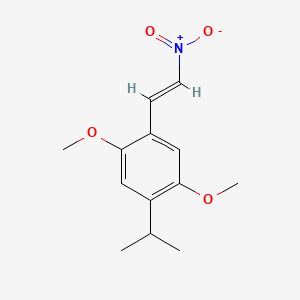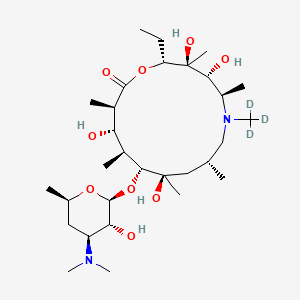
Descladinose Azithromycin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Descladinose Azithromycin-d3 is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the absence of the cladinose sugar moiety, which is replaced by a deuterium-labeled group. The molecular formula of this compound is C30H55D3N2O9, and it has a molecular weight of 593.81 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Descladinose Azithromycin-d3 involves the modification of azithromycin by removing the cladinose sugar moiety and introducing a deuterium-labeled group. One common method involves the use of nucleobases to conjugate with the 3-O-descladinose azithromycin chemotype . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and reagents like potassium carbonate (K2CO3) and methyl bromoacetate (BrCH2COOMe) at room temperature . The reaction is followed by hydrolysis using sodium hydroxide (NaOH) and acidification with hydrochloric acid (HCl) at 0°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of automated reactors and purification systems would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Descladinose Azithromycin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for various research applications .
Applications De Recherche Scientifique
Descladinose Azithromycin-d3 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Descladinose Azithromycin-d3 involves binding to the 23S rRNA of the bacterial 50S ribosomal subunit, similar to azithromycin . This binding inhibits protein synthesis by preventing the translocation of peptides during translation, leading to bacterial cell death . The deuterium-labeled group may enhance the compound’s stability and binding affinity, making it more effective against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: A precursor to azithromycin, with a slightly different structure and spectrum of activity.
Uniqueness
Descladinose Azithromycin-d3 is unique due to the absence of the cladinose sugar moiety and the presence of a deuterium-labeled group. These modifications can enhance its stability, binding affinity, and effectiveness against resistant bacterial strains . Additionally, the compound’s unique structure makes it a valuable tool for research in proteomics and drug development .
Propriétés
Formule moléculaire |
C30H58N2O9 |
|---|---|
Poids moléculaire |
593.8 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1/i11D3 |
Clé InChI |
PXDYILJJHOVNLO-BGOBXLIHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C |
SMILES canonique |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


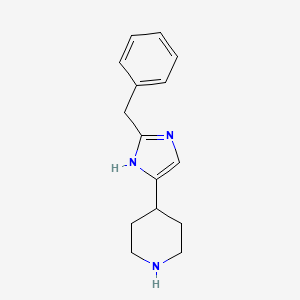
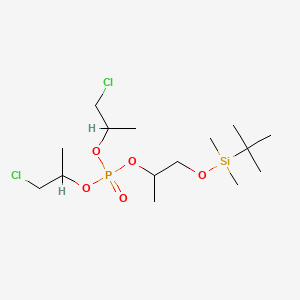
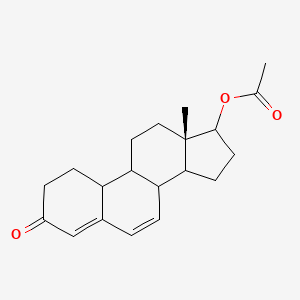
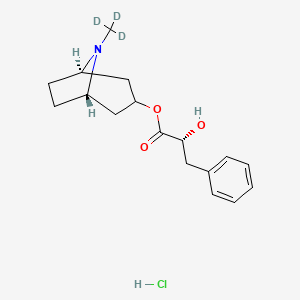
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
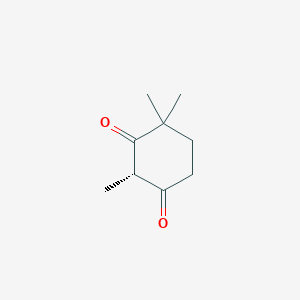

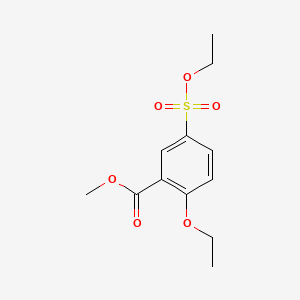
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
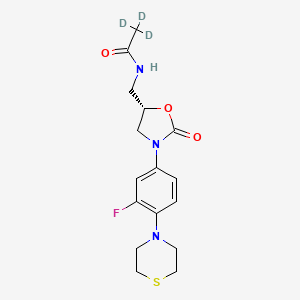
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)
